(1-Ethyl-1,2,3,4-tetrahydro-quinolin-3-yl)-methanol
Overview
Description
(1-Ethyl-1,2,3,4-tetrahydro-quinolin-3-yl)-methanol is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This compound features a quinoline core with an ethyl group at the first position and a methanol group at the third position of the tetrahydroquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethyl-1,2,3,4-tetrahydro-quinolin-3-yl)-methanol typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Reduction: The quinoline core is then reduced to tetrahydroquinoline using hydrogenation in the presence of a catalyst such as palladium on carbon.
Alkylation: The tetrahydroquinoline is alkylated with ethyl bromide in the presence of a base such as potassium carbonate to introduce the ethyl group at the first position.
Hydroxymethylation: Finally, the compound is hydroxymethylated at the third position using formaldehyde and a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives with various functional groups.
Reduction: The compound can be reduced to form different tetrahydroquinoline derivatives.
Substitution: It can undergo substitution reactions where the methanol group is replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Major Products:
Oxidation: Quinoline derivatives with aldehyde or carboxylic acid groups.
Reduction: Various tetrahydroquinoline derivatives.
Substitution: Compounds with different functional groups replacing the methanol group.
Scientific Research Applications
(1-Ethyl-1,2,3,4-tetrahydro-quinolin-3-yl)-methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in the development of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1-Ethyl-1,2,3,4-tetrahydro-quinolin-3-yl)-methanol depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes and receptors, leading to changes in cellular processes. The exact pathways involved can vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Quinoline: The parent compound of (1-Ethyl-1,2,3,4-tetrahydro-quinolin-3-yl)-methanol, known for its wide range of biological activities.
Tetrahydroquinoline: A reduced form of quinoline, which serves as a building block for various derivatives.
Ethylquinoline: A quinoline derivative with an ethyl group, similar to this compound but without the methanol group.
Uniqueness: this compound is unique due to the presence of both an ethyl group and a methanol group on the tetrahydroquinoline core. This combination of functional groups can lead to distinct chemical and biological properties compared to other quinoline derivatives.
Properties
IUPAC Name |
(1-ethyl-3,4-dihydro-2H-quinolin-3-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-13-8-10(9-14)7-11-5-3-4-6-12(11)13/h3-6,10,14H,2,7-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRJGGQNXFHOFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC2=CC=CC=C21)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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